



PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
Cat. No.:	B1679705	Get Quote

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Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). [1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[4] Upregulation of FAK is often correlated with the invasive and metastatic phenotype of various human tumors.[3][4] PF-562271 hydrochloride's high selectivity and potent inhibition of FAK make it a valuable tool for in vitro studies aimed at elucidating the role of the FAK signaling pathway in cancer and other diseases.

Mechanism of Action

PF-562271 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain.[2][5] This prevents the phosphorylation of FAK at key tyrosine residues, notably the autophosphorylation site Y397, thereby inhibiting the recruitment of Src family kinases and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.[4][6] While highly selective for FAK, it also demonstrates inhibitory activity against Pyk2, with approximately 10-fold lower potency.[2][3]



Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of PF-562271 across various assays and cell lines.

Table 1: Enzymatic and Cell-Based Kinase Inhibition

Target	Assay Type	Assay Type IC50	
FAK	Recombinant Enzyme Assay	1.5 nM	[1][2][3][7]
Pyk2	Recombinant Enzyme Assay	13-14 nM	
Phospho-FAK (Y397)	Inducible Cell-Based Assay	5 nM	[1][2][3][8]
CDK2/E	Recombinant Enzyme Assay		[1][8]
CDK5/p35	Recombinant Enzyme Assay	30-120 nM	[1][8]
CDK1/B	Recombinant Enzyme Assay	30-120 nM	[1][8]
CDK3/E	Recombinant Enzyme Assay	30-120 nM	[1][8]

Table 2: Cell Proliferation and Viability Inhibition



Cell Line	Cancer Type	Assay	IC50	Reference
FAK WT	-	2D Proliferation	3.3 μΜ	[7]
FAK-/-	-	2D Proliferation	2.08 μΜ	[7]
FAK Kinase- Deficient	-	2D Proliferation	2.01 μΜ	[7]
MV-4-11	Human Leukemia	Viability	0.2766 μΜ	[7]
Ewing Sarcoma (average of 7 lines)	Ewing Sarcoma	Viability (3 days)	2.4 μΜ	[1]
TC32	Ewing Sarcoma	Viability	2.1 μΜ	[1]
A673	Ewing Sarcoma	Viability	1.7 μΜ	[1]
Osteosarcoma (average of 6 lines)	Osteosarcoma	CCK-8 (72h)	1.76-3.83 μΜ	[9]
HUVEC	Normal Endothelial	CCK-8 (24h)	1.118 μΜ	[9]

Experimental Protocols

Preparation of PF-562271 Hydrochloride Stock Solution

For in vitro experiments, **PF-562271 hydrochloride** should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[10] Gentle warming may be necessary to ensure complete dissolution.[10] The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[10] For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically $\leq 0.1\%$).

In Vitro Kinase Assay



This protocol is adapted from established methods to determine the enzymatic inhibition of FAK by PF-562271.[2][5][7]

Materials:

- Purified, activated FAK kinase domain (amino acids 410-689)
- Substrate: Poly(Glu, Tyr) peptide
- ATP
- Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2
- PF-562271 hydrochloride
- Anti-phospho-tyrosine (PY20) antibody
- HRP-conjugated secondary antibody
- HRP substrate (e.g., TMB)
- Stop Solution (e.g., 2 M H2SO4)
- 96-well microplates

- Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
- Prepare serial dilutions of PF-562271 hydrochloride in kinase buffer.
- In each well, add the purified FAK kinase domain, the Poly(Glu, Tyr) substrate, and the diluted PF-562271 or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP (final concentration typically 50 μM).
- Incubate for a specified time (e.g., 15 minutes) at room temperature.[2][5][7]
- Wash the wells to remove unbound reagents.



- Add the anti-phospho-tyrosine (PY20) primary antibody and incubate.
- Wash, then add the HRP-conjugated secondary antibody and incubate.
- Wash, then add the HRP substrate and allow the color to develop.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate IC50 values using a suitable data analysis software (e.g., Hill-Slope Model).[5][7]

Cell Proliferation Assay (CCK-8)

This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell proliferation.[9]

Materials:

- Target cell lines (e.g., osteosarcoma cells)
- Complete cell culture medium
- PF-562271 hydrochloride
- · Cell Counting Kit-8 (CCK-8) solution
- 96-well cell culture plates

- Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of PF-562271 (e.g., 0.5, 1, 2.5, and 5 μ M) or vehicle control.[9]
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]



- Add 10 μL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell growth inhibitory rate and determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of PF-562271 on the clonogenic survival of cells.[9]

Materials:

- Target cell lines
- · Complete cell culture medium
- PF-562271 hydrochloride
- 6-well cell culture plates
- Crystal violet staining solution (1%)

- Seed a low number of cells (e.g., 400-600 cells per well) into 6-well plates and allow them to attach overnight.[9]
- Treat the cells with different concentrations of PF-562271 or vehicle control.
- Incubate the plates for approximately 14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[9]
- After 14 days, wash the wells with PBS.
- Fix the colonies with a suitable fixative (e.g., methanol).
- Stain the colonies with 1% crystal violet solution for 30 minutes.
- Wash the wells with water and allow them to air dry.



Count the number of colonies in each well.

Cell Migration/Invasion Assay (Transwell Assay)

This protocol assesses the ability of PF-562271 to inhibit cell migration and invasion.

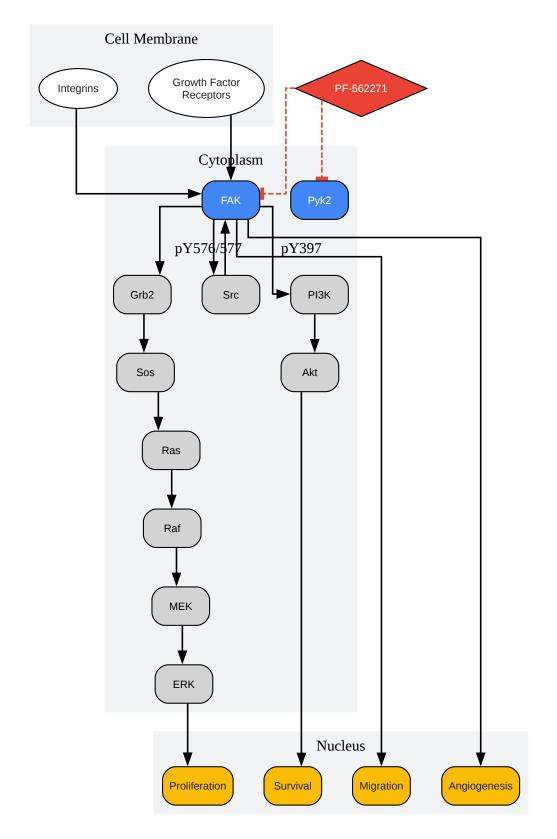
Materials:

- Target cell lines
- Serum-free and complete cell culture medium
- PF-562271 hydrochloride
- Transwell inserts (8 μm pore size) for 24-well plates (for invasion assays, use Matrigelcoated inserts)
- Crystal violet staining solution

- Pre-treat cells with PF-562271 or vehicle control for a specified time.
- Resuspend the treated cells in serum-free medium.
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
- Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated/invaded cells on the lower surface of the insert with methanol.
- Stain the cells with crystal violet.
- Count the number of stained cells in several random fields under a microscope.



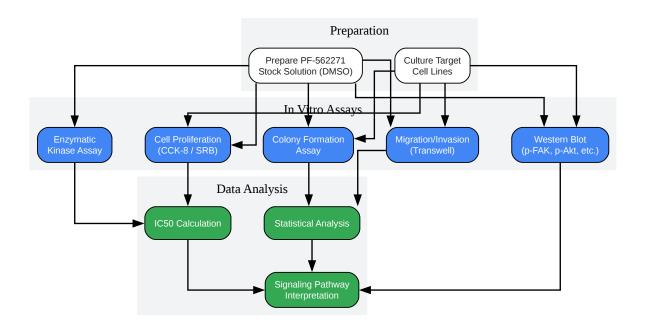
Signaling Pathway and Experimental Workflow Diagrams





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Caption: FAK signaling pathway and the inhibitory action of PF-562271.



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Caption: General workflow for in vitro evaluation of PF-562271.

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